molecular formula C7H10N2O2 B071650 Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate CAS No. 194468-47-8

Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate

Cat. No. B071650
CAS RN: 194468-47-8
M. Wt: 154.17 g/mol
InChI Key: FHQRTVRTDMALDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate (MDHC) is a chemical compound that belongs to the class of spirocyclic compounds. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MDHC has shown promising results in several scientific research studies, which have led to its increased interest in recent years.

Mechanism of Action

The mechanism of action of Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and fungal cell growth. Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate has been shown to interact with the DNA of bacterial cells, leading to their death. It is also thought to disrupt the cell membrane of fungal cells, resulting in their destruction.
Biochemical and Physiological Effects:
Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate in lab experiments is its potent antibacterial and antifungal activity, which makes it a valuable tool for studying the mechanisms of bacterial and fungal cell growth. However, Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate, including the development of new drugs based on its structure and properties. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits, as well as its limitations and potential side effects. Additionally, Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate could be further investigated for its potential applications in materials science, such as the development of new materials with antibacterial and antifungal properties.

Synthesis Methods

Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate can be synthesized through a variety of methods, including the reaction of 2,5-dimethylpyrazine with ethyl acetoacetate in the presence of a base. This reaction results in the formation of a spirocyclic intermediate, which can then be converted into Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate through further chemical reactions. Other methods for synthesizing Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate include the use of different starting materials and reaction conditions.

Scientific Research Applications

Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. Several studies have shown that Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate exhibits potent antibacterial and antifungal activity, making it a promising candidate for the treatment of various infectious diseases. Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate has also been investigated for its potential use in cancer therapy, as it has shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

194468-47-8

Product Name

Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-11-6(10)5-4-7(2-3-7)9-8-5/h9H,2-4H2,1H3

InChI Key

FHQRTVRTDMALDW-UHFFFAOYSA-N

SMILES

COC(=O)C1=NNC2(C1)CC2

Canonical SMILES

COC(=O)C1=NNC2(C1)CC2

synonyms

4,5-Diazaspiro[2.4]hept-5-ene-6-carboxylicacid,methylester(9CI)

Origin of Product

United States

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